N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)picolinamide
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Overview
Description
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)picolinamide is a complex organic compound that features a thiadiazole ring, a picolinamide moiety, and a methyl-substituted benzothiadiazole structure
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) group, which is a part of the compound’s structure, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
It is known that btz-based compounds can act as electron acceptors . By varying the donor groups while keeping the BTZ acceptor group the same, researchers have been able to systematically modify the photocatalyst’s optoelectronic and photophysical properties .
Biochemical Pathways
Btz-based compounds have been used in photovoltaic applications and as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .
Result of Action
Btz-based compounds have been used as potential visible-light organophotocatalysts .
Action Environment
The use of light as a “traceless” reagent has been discussed in the context of btz-based compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)picolinamide typically involves multiple steps One common approach starts with the preparation of the 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole intermediate This intermediate can be synthesized through the cyclization of appropriate precursors under oxidative conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening for the coupling and amide formation steps. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be considered to make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups in the thiadiazole ring can be reduced to amines.
Substitution: The methyl group on the benzothiadiazole ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction can yield amine-substituted thiadiazoles. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzothiadiazole ring.
Scientific Research Applications
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)picolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a fluorescent probe due to its unique electronic properties.
Medicine: It is being investigated for its potential as an anticancer agent, given its ability to interact with specific molecular targets in cancer cells.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and have similar electronic properties.
Picolinamide derivatives: Compounds with the picolinamide moiety exhibit similar binding properties to biological targets.
Uniqueness
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)picolinamide is unique due to the combination of the thiadiazole and picolinamide moieties, which confer specific electronic and binding properties. This makes it particularly useful in applications requiring precise molecular interactions, such as targeted drug design and the development of advanced materials.
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-18-13-7-2-3-8-14(13)19(23(18,21)22)11-10-17-15(20)12-6-4-5-9-16-12/h2-9H,10-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGHVOMAYSYCFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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